![molecular formula C17H22N4O4 B2504764 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide CAS No. 2034267-63-3](/img/structure/B2504764.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide" is a complex molecule that may be related to various pharmacological and chemical studies. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential applications, which can be extrapolated to the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the use of asymmetric synthesis to prepare enantiomers, as seen in the preparation of alpha-ethyl phenethylamine derivatives . Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for creating triazole-containing compounds, which could be relevant for the triazole moiety in the target compound . The synthesis of hybrid anticonvulsants also involves coupling reactions with the use of reagents like N,N-carbonyldiimidazole (CDI) .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule includes various functional groups that contribute to their biological activity. For instance, the presence of a 1,3-benzodioxol moiety is common in psychoactive compounds , while the 1,2,3-triazole ring is a feature in antimicrotubule agents . The configuration of these moieties can significantly affect the pharmacological properties of the compounds.
Chemical Reactions Analysis
Compounds with structures similar to the target molecule can undergo various chemical reactions. For example, the mass spectral behavior of related compounds indicates cleavage of acylamino substituents and elimination of a hydroxyl radical . The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, which can affect their stability and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The presence of a benzodioxole moiety can influence the lipophilicity of the compound , while the triazole ring can affect its ability to form hydrogen bonds and interact with biological targets . The stereochemistry of the compound can also impact its physical properties, such as solubility and melting point.
Wissenschaftliche Forschungsanwendungen
Mass Spectral Analysis Techniques
Research on compounds such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide highlights the use of mass spectral analysis techniques to understand the behavior of complex organic molecules. These techniques can provide insights into the cleavage of acylamino substituents and elimination processes, crucial for elucidating the structure and reactivity of novel compounds (Mallen, Cort, & Cockerill, 1979).
Anticonvulsant Activity Research
The development of hybrid molecules combining chemical fragments of known antiepileptic drugs suggests a pathway for investigating the anticonvulsant potential of new compounds. This approach involves synthesizing and evaluating the pharmacological efficacy of novel compounds against established seizure models, offering a framework that could be applied to study the anticonvulsant potential of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide (Kamiński et al., 2015).
Pharmacological Property Evaluation
Investigations into novel annelated 2,3-benzodiazepine derivatives for their potential as noncompetitive AMPA receptor antagonists provide a model for assessing the pharmacological properties of new compounds. This includes evaluating their activity in preclinical anticonvulsant models and their potency in electrophysiological experiments, which could be relevant for assessing the neurological impact of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide (Gitto et al., 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-11(2)14(9-21-18-6-7-19-21)20-17(22)12(3)25-13-4-5-15-16(8-13)24-10-23-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXRQGGPNIRPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)C(C)OC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

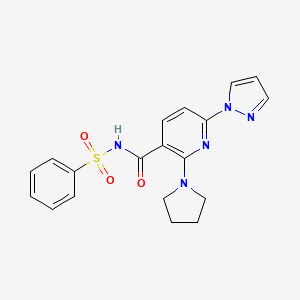
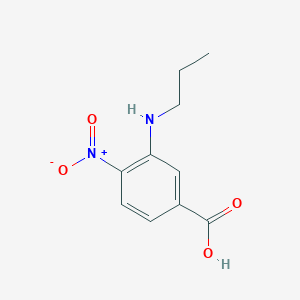
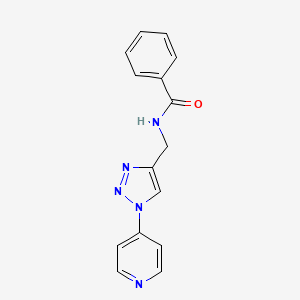
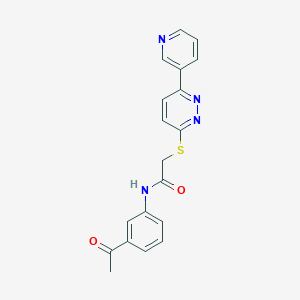
![[(4-Phenyl-4h-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2504691.png)
![2-(4-Bromophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2504693.png)
![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)
![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-furamide](/img/structure/B2504697.png)
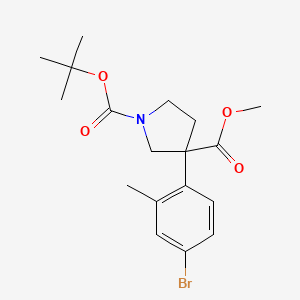
![1-[(Naphthalen-1-yl)methyl]-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2504699.png)
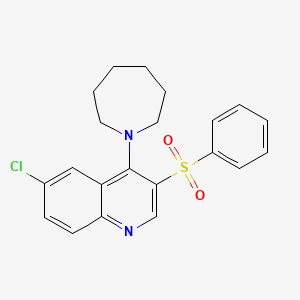
![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)
![2-(2,4'-dioxo-3'-phenylspiro[indole-3,2'-[1,3]thiazolidin]-1(2H)-yl)-N-(4-methylphenyl)acetamide](/img/structure/B2504704.png)